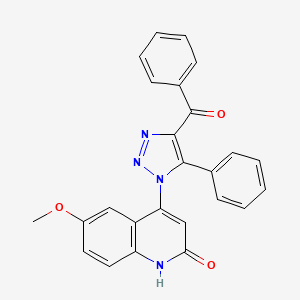
Egfr/brafv600E-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Egfr/brafv600E-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. It is known for its potential in treating various cancers by inhibiting these specific targets. The compound has shown promising results in preclinical and clinical studies, making it a significant focus in cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-3 involves the design and creation of purine/pteridine-based derivatives. These derivatives are synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to meet regulatory standards for pharmaceutical compounds.
Chemical Reactions Analysis
Types of Reactions
Egfr/brafv600E-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its biological activity and selectivity towards EGFR and BRAF V600E targets .
Scientific Research Applications
Egfr/brafv600E-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between inhibitors and their targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a therapeutic agent for treating cancers with EGFR and BRAF V600E mutations, such as non-small cell lung cancer and colorectal cancer
Industry: Potentially used in the development of targeted cancer therapies and personalized medicine approaches
Mechanism of Action
Egfr/brafv600E-IN-3 exerts its effects by inhibiting the activity of EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Encorafenib: Another BRAF inhibitor used in combination with other drugs for cancer treatment
Uniqueness
Egfr/brafv600E-IN-3 is unique in its dual inhibition of both EGFR and BRAF V600E, making it a versatile compound for targeting multiple pathways involved in cancer progression. This dual inhibition can potentially overcome resistance mechanisms that arise with single-agent therapies .
Properties
Molecular Formula |
C25H18N4O3 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N4O3/c1-32-18-12-13-20-19(14-18)21(15-22(30)26-20)29-24(16-8-4-2-5-9-16)23(27-28-29)25(31)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,30) |
InChI Key |
JHIMTNXOXWZEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


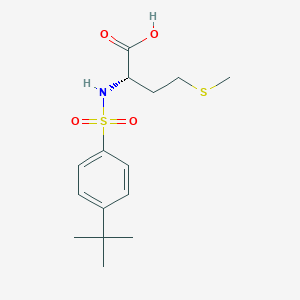
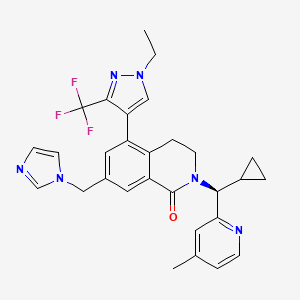
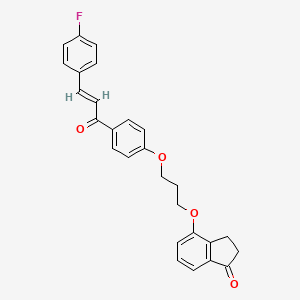

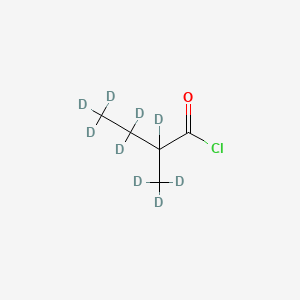
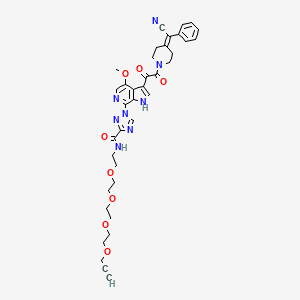
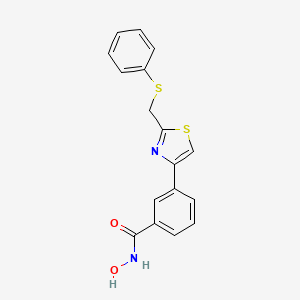
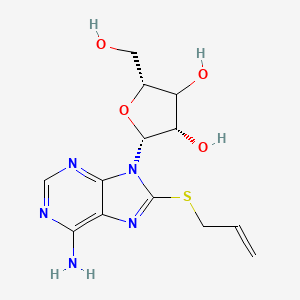
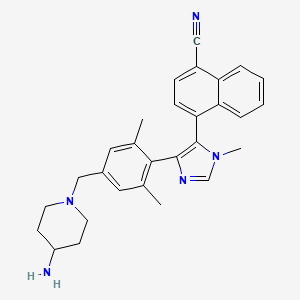
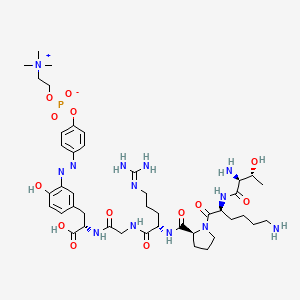
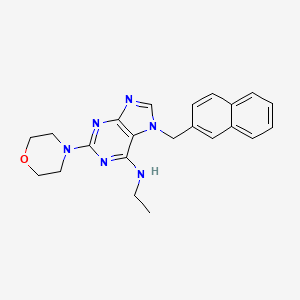
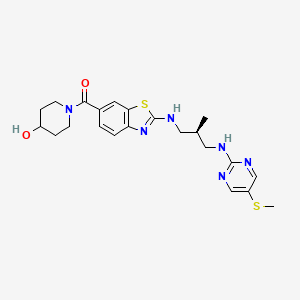
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)

